NF 115, also known as a specific compound related to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells, is a chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is primarily studied for its potential therapeutic applications, especially in diseases characterized by excessive activation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, such as cancer and inflammatory disorders.
The synthesis and evaluation of NF 115 have been documented in multiple studies, highlighting its derivation from natural products and synthetic pathways that involve complex organic reactions. The compound's synthesis often involves modifications to existing chemical frameworks to enhance its biological activity and specificity.
NF 115 can be classified as a small molecule inhibitor. It operates primarily through the modulation of signaling pathways associated with inflammation and immune response. Its classification within medicinal chemistry places it among compounds that target specific cellular mechanisms to alter disease progression.
The synthesis of NF 115 typically involves several key methodologies:
The synthesis may include steps such as:
The molecular structure of NF 115 features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its reactivity and biological activity. The specific arrangement allows for interaction with target proteins involved in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway.
The molecular formula and other structural data can be derived from spectroscopic analysis, revealing:
NF 115 undergoes various chemical reactions that are essential for its activity:
The reaction pathways are analyzed using kinetic studies and biochemical assays to determine the efficiency and mechanism by which NF 115 exerts its effects on cellular processes.
NF 115 primarily acts by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition occurs through:
In vitro studies demonstrate significant reductions in target gene expression levels upon treatment with NF 115, validating its role as an effective inhibitor in cellular models.
Relevant data from studies indicate optimal conditions for storage and handling to maintain compound integrity.
NF 115 has several promising applications in scientific research:
NF 115, systematically named 6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl hexanoate, is a heterocyclic organic compound with the molecular formula C₂₄H₂₃NO₂S and a molecular weight of 389.510 g/mol [1]. It belongs to the benzothiazepine class, characterized by a fusion of benzene, thiazepine (a seven-membered ring containing nitrogen and sulfur), and pyrrole subunits. The "NF" designation in this context is distinct from nitrogen trifluoride (NF₃)—a volatile inorganic compound—and references the specific alphanumeric identifier for this synthetic molecule [1] [5]. Terminological precision is crucial, as NF 115 is unrelated to elemental moscovium (atomic number 115) or neurofibromatosis type 1 (historically abbreviated NF1) [3] [4].
The compound was first cataloged with the CAS registry number 155909-06-1, though its initial synthesis and discovery timeline remain undocumented in public scientific literature [1]. Its structural architecture draws from benzothiazepine chemistry, a scaffold historically explored for pharmacological activity (e.g., the anxiolytic drug etizolam). The pyrrolo[2,1-d][1,5]benzothiazepine core in NF 115 incorporates a phenyl moiety at the 6-position and a hexanoate ester at the 7-position, suggesting design for enhanced lipophilicity or targeted receptor interactions. Theoretical analyses propose that the conjugated π-system across the tricyclic core may facilitate electronic delocalization, potentially influencing optical or redox properties [1] [8].
Current academic interest in NF 115 centers on its potential as a structural template for materials science and medicinal chemistry. While not as extensively studied as commercial fluorinating agents (e.g., N-fluoropyridinium salts), its complex heterocyclic framework offers avenues for:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7